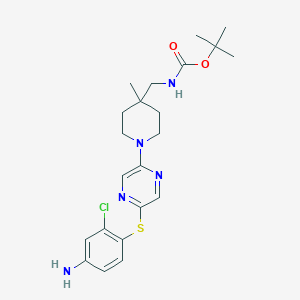
tert-Butyl ((1-(5-((4-amino-2-chlorophenyl)thio)pyrazin-2-yl)-4-methylpiperidin-4-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1-(5-((4-amino-2-chlorophenyl)thio)pyrazin-2-yl)-4-methylpiperidin-4-yl)methyl)carbamate: is a complex organic compound that features a variety of functional groups, including an amino group, a chloro group, a thioether, a pyrazine ring, a piperidine ring, and a carbamate group. This compound is of interest in various fields of chemistry and biology due to its potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-(5-((4-amino-2-chlorophenyl)thio)pyrazin-2-yl)-4-methylpiperidin-4-yl)methyl)carbamate typically involves multiple steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thioether group: This step involves the reaction of a chlorinated pyrazine with a thiol compound.
Formation of the piperidine ring: This can be synthesized through a reductive amination reaction.
Attachment of the carbamate group: This is typically done by reacting the amine with tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted pyrazines.
Hydrolysis: Alcohols and amines.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
It may be studied for its potential as a pharmaceutical agent, given its structural features that are common in bioactive molecules.
Medicine
Industry
Possible uses in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((1-(5-((4-amino-2-chlorophenyl)thio)pyrazin-2-yl)-4-methylpiperidin-4-yl)methyl)carbamate: can be compared with other compounds that have similar functional groups or structural features, such as:
Uniqueness
The unique combination of functional groups in this compound may confer specific biological activity or chemical reactivity that is not present in similar compounds.
Properties
Molecular Formula |
C22H30ClN5O2S |
|---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
tert-butyl N-[[1-[5-(4-amino-2-chlorophenyl)sulfanylpyrazin-2-yl]-4-methylpiperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C22H30ClN5O2S/c1-21(2,3)30-20(29)27-14-22(4)7-9-28(10-8-22)18-12-26-19(13-25-18)31-17-6-5-15(24)11-16(17)23/h5-6,11-13H,7-10,14,24H2,1-4H3,(H,27,29) |
InChI Key |
DYVXKIJUPLMDQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2=CN=C(C=N2)SC3=C(C=C(C=C3)N)Cl)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


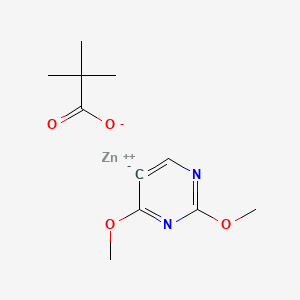


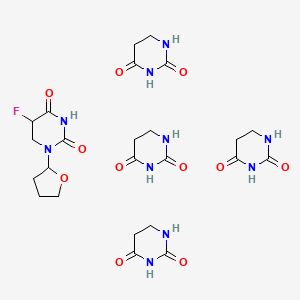
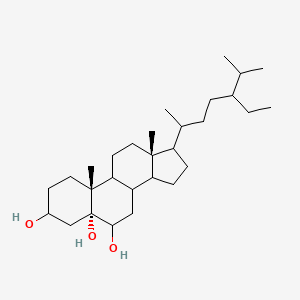
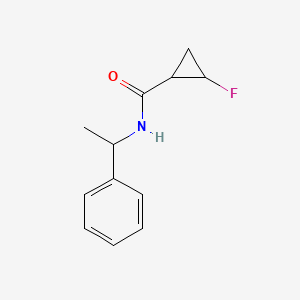
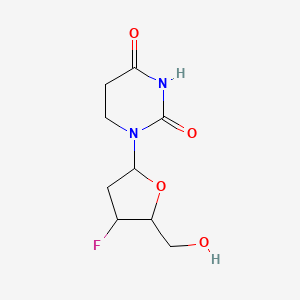
![2-methyl-N-[4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B14795638.png)
![2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14795646.png)
![Ethyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pent-2-enoate](/img/structure/B14795654.png)
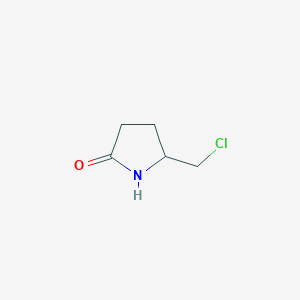
phosphinyl]acetate]](/img/structure/B14795661.png)
![(3aS,6aS)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole](/img/structure/B14795668.png)

